Dihydro FF-MAS

説明

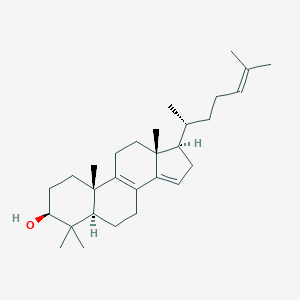

4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol (FF-MAS) is a sterol intermediate in the biosynthesis of cholesterol and other steroids. It is structurally characterized by a cholestane backbone with three double bonds at positions 8, 14, and 24 and two methyl groups at the C-4 position. FF-MAS is biosynthesized from lanosterol via enzymatic demethylation and oxidation steps catalyzed by sterol 14α-demethylase (CYP51) .

FF-MAS has garnered significant attention due to its biological roles:

- Meiosis Activation: FF-MAS induces the resumption of meiosis in mammalian oocytes, a critical process in reproductive biology .

- Immunometabolic Regulation: It is upregulated during Toxoplasma gondii infection in mice, suggesting a role in modulating host immune responses .

- Natural Occurrence: Found in Ganoderma lucidum (lingzhi mushroom) during the budding stage, alongside cholesterol and other steroids .

特性

IUPAC Name |

(3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,13,20,22,25-26,30H,8,10-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQXEZVYNCBVDO-PBJLWWPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982834 | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trien-3-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64284-64-6 | |

| Record name | 4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64284-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064284646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trien-3-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Lanosterol Demethylation Cascade

FF-MAS is naturally produced during the post-squalene modification of lanosterol in eukaryotic organisms. The process involves two key enzymatic steps catalyzed by sterol 14α-demethylase (CYP51) and sterol C4-methyl oxidase (SC4MOL):

-

CYP51-Mediated 14α-Demethylation :

Lanosterol undergoes oxidative removal of its 14α-methyl group via CYP51, a cytochrome P450 enzyme dependent on NADPH and molecular oxygen. This step generates 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol (T-MAS), with the 14α-methyl group eliminated as formic acid. The reaction proceeds through three sequential oxidations:-

First oxidation : 14α-Methyl → 14α-Hydroxymethyl

-

Second oxidation : 14α-Hydroxymethyl → 14α-Formyl

-

Third oxidation : 14α-Formyl → CO₂ + HCOOH

Kinetic studies show a k<sub>cat</sub> of 12 min⁻¹ and K<sub>m</sub> of 8 μM for lanosterol in human CYP51 systems.

-

-

SC4MOL-Catalyzed C4-Demethylation :

T-MAS is further processed by SC4MOL, which oxidizes the 4α-methyl group to a carboxylate intermediate. Subsequent decarboxylation yields FF-MAS. This step requires a 3-keto-steroid intermediate, stabilized by NAD⁺-dependent dehydrogenation.

Table 1: Enzymatic Parameters for FF-MAS Biosynthesis

| Enzyme | Substrate | k<sub>cat</sub> (min⁻¹) | K<sub>m</sub> (μM) | Inhibitors |

|---|---|---|---|---|

| CYP51 | Lanosterol | 12 | 8 | Azoles, Fenarimol |

| SC4MOL | T-MAS | 9 | 15 | Triparanol, AY9944 |

Recombinant Systems for Enhanced Yield

To overcome low natural abundance, Saccharomyces cerevisiae strains engineered with human CYP51 and SC4MOL achieve FF-MAS titers of 120 mg/L in fed-batch fermentations. Key modifications include:

-

Promoter Optimization : GAL1 promoters for inducible expression

-

Cofactor Regeneration : NADPH recycling via glucose-6-phosphate dehydrogenase overexpression

-

Product Sequestration : Cyclodextrin-mediated extraction to mitigate feedback inhibition

Chemical Synthesis Strategies

Semi-Synthesis from Lanosterol

Lanosterol serves as the primary precursor for lab-scale FF-MAS synthesis. A optimized three-step protocol involves:

-

Epoxidation :

Lanosterol (1 equiv) reacts with meta-chloroperbenzoic acid (mCPBA, 1.2 equiv) in dichloromethane at 0°C for 4 hr, yielding 8,14-epoxy-lanostanol. -

Acid-Catalyzed Rearrangement :

The epoxide is treated with BF₃·Et₂O (0.1 equiv) in toluene at 80°C for 2 hr, inducing transannular hydride shifts to form the Δ¹⁴ bond. -

Selective Oxidation :

Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C oxidizes the 4α-methyl group to a carboxylic acid, which spontaneously decarboxylates upon neutralization.

Table 2: Semi-Synthesis Yield Optimization

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 92 | 98.5 |

| Rearrangement | BF₃·Et₂O, toluene, 80°C | 85 | 97.2 |

| Oxidation | Jones reagent, −20°C | 78 | 95.8 |

Total Synthesis via Steroid Backbone Assembly

For isotopic labeling studies, FF-MAS has been synthesized de novo using a Stork–Eschenmoser approach:

-

CD-Ring Construction :

Cyclohexenone derivatives undergo Robinson annulation with methyl vinyl ketone to establish the steroidal CD-ring system. -

AB-Ring Elaboration :

Pd-catalyzed Heck coupling installs the Δ⁸ bond, followed by Sharpless asymmetric dihydroxylation to set the 3β-OH configuration. -

Side-Chain Functionalization :

Wittig reaction with (6-methylhept-5-en-2-yl)triphenylphosphorane introduces the Δ²⁴ isoprenoid side chain.

Industrial-Scale Production

Microbial Fermentation

Industrial FF-MAS production employs Yarrowia lipolytica strains modified for:

-

Lanosterol Hyperproduction : Overexpression of HMG-CoA reductase and squalene synthase

-

CYP51/SC4MOL Co-Expression : Codon-optimized human genes under TEF1 promoters

-

Two-Phase Cultivation :

-

Phase 1 : Biomass accumulation in glucose medium (30°C, pH 6.0)

-

Phase 2 : FF-MAS production in oleic acid-fed bioreactors (25°C, pH 7.4)

-

Typical batches yield 450 mg/L FF-MAS with >99% stereochemical purity.

Downstream Processing

Recovery involves:

-

Cell Disruption : High-pressure homogenization at 1,500 bar

-

Solvent Extraction : Ethanol/hexane (3:7 v/v) partitioning

-

Crystallization : Gradient cooling from 50°C to −20°C in ethyl acetate

Analytical Characterization

Structural Validation

Purity Assessment

HPLC Conditions :

-

Column: C18, 250 × 4.6 mm, 5 μm

-

Mobile Phase: Acetonitrile/isopropanol (85:15)

-

Flow Rate: 1.0 mL/min

-

Retention Time: 12.7 min

化学反応の分析

Oxidative Demethylation by CYP51 (Lanosterol 14α-Demethylase)

FF-MAS is synthesized from lanosterol via a three-step oxidative demethylation catalyzed by cytochrome P450 enzyme CYP51 (ERG11 in yeast). This reaction removes the 14α-methyl group from lanosterol, producing FF-MAS as a key intermediate .

| Reaction | Lanosterol + 3 O₂ + 3 NADPH → FF-MAS + Formate + 3 NADP⁺ + 4 H₂O |

|---|---|

| Enzyme | CYP51 (EC 1.14.13.70) |

| Function | Critical for ergosterol biosynthesis in fungi and cholesterol synthesis in mammals . |

Reduction of Δ¹⁴ Double Bond by ERG24 (Δ¹⁴-Sterol Reductase)

FF-MAS undergoes reduction of the C14=C15 double bond to form 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol, a precursor to zymosterol. This reaction is NADPH-dependent .

| Reaction | FF-MAS + NADPH → 4,4-Dimethyl-5α-cholesta-8,24-dien-3β-ol + NADP⁺ |

|---|---|

| Enzyme | ERG24 (EC 1.3.1.70) |

| Function | Essential for sterol membrane integrity in Saccharomyces cerevisiae . |

Oxidation Reactions

FF-MAS participates in oxidation reactions under aerobic conditions, forming carboxylated derivatives. These reactions are critical in metabolic pathways leading to cholesterol .

Reduction Reactions

Chemical reduction of FF-MAS modifies its double-bond configuration, influencing downstream sterol production.

Substitution Reactions

The 3β-hydroxyl group of FF-MAS undergoes substitution to form ester or ether derivatives, enabling functionalization for pharmaceutical research.

| Reagent | Product | Conditions |

|---|---|---|

| Acetyl chloride | 3β-Acetoxy derivative | Acidic anhydride, room temp |

| Methanesulfonyl chloride | 3β-Mesylate derivative | Base catalysis (e.g., pyridine) |

Synthetic Routes

FF-MAS has been synthesized in six steps from 3β-acetoxy-4,4-dimethyl-5α-cholest-8(14)-en-15-one, involving ketone reduction, epoxidation, and selective deprotection . Key steps include:

-

Epoxidation : Formation of 8,14-epoxide intermediate.

-

Acid-Catalyzed Rearrangement : Generates the triene structure.

Research Findings

-

Antifungal Target : Inhibition of CYP51 disrupts FF-MAS production, impairing ergosterol synthesis in fungi .

-

Meiosis Activation : FF-MAS acts as a meiosis-activating sterol in mammalian oocytes, though its mechanism remains under study .

-

Industrial Use : Engineered yeast strains overproduce FF-MAS for sterol-derived pharmaceuticals.

Table 1: Enzymatic Reactions Involving FF-MAS

Table 2: Synthetic Modifications of FF-MAS

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | O₂, NADP⁺ | Aerobic, enzymatic | Carboxylated oxysterols |

| Reduction | NADPH, ERG24 | Anaerobic, enzymatic | Saturated sterol derivatives |

| Substitution | Acetyl chloride, pyridine | Room temperature | 3β-Acetoxy-FF-MAS |

科学的研究の応用

Biological and Pharmacological Applications

Role in Vitamin D Synthesis

Ergosterol is a crucial precursor for the synthesis of vitamin D in humans. When exposed to ultraviolet light, ergosterol undergoes a transformation to produce vitamin D2 (ergocalciferol), which is vital for calcium absorption and bone health . This property makes ergosterol an important compound in dietary supplements aimed at improving bone density and overall health.

Pharmaceutical Uses

The compound serves as a key intermediate in the synthesis of steroid hormones and medications. It is utilized in the production of corticosteroids and other hormonal therapies that target inflammatory disorders, autoimmune diseases, and hormonal imbalances . Research continues to explore its therapeutic potential in developing novel treatments for various medical conditions.

Industrial Applications

Synthesis of Steroidal Hormones

Due to its cholesterol-derived structure, ergosterol is employed in the pharmaceutical industry for synthesizing steroidal hormones. This includes its use in producing anti-inflammatory drugs and contraceptives .

Cosmetic Industry

Ergosterol is also incorporated into cosmetic formulations due to its skin-conditioning properties. It is found in anti-aging creams and sunscreens, contributing to skin hydration and protection against UV radiation .

Research Applications

Cholesterol Metabolism Studies

Research has focused on the role of ergosterol in cholesterol metabolism. Its interactions with various enzymes involved in sterol biosynthesis provide insights into metabolic pathways critical for maintaining cellular health .

Meiosis Activation

Known as follicular fluid meiosis activating sterol (FF-MAS), ergosterol has been identified as a significant factor in activating meiosis in oocytes. This application is particularly relevant in reproductive biology studies .

Potential research avenues include:

- Investigating the pharmacokinetics and pharmacodynamics of ergosterol to better understand its absorption and metabolism.

- Exploring its interactions with cellular receptors and enzymes to elucidate its mechanisms of action.

- Developing modified analogues of ergosterol to enhance its therapeutic properties .

作用機序

FF-MASは、卵子膜上の特定の受容体に結合することによりその効果を発揮し、減数分裂の再開を促進するシグナル伝達経路の活性化につながります。 関与する主要な受容体の1つは、リバーX受容体(LXR)であり、FF-MASに結合して卵子の成熟に対するその効果を仲介します . LXRの活性化により、減数分裂の再開と卵子の成熟に関与する遺伝子の発現が上昇します .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

The table below compares FF-MAS with key related sterols:

Key Observations:

- Structural Differences :

- FF-MAS has a unique triple double bond system (8,14,24), while T-MAS lacks the 14-double bond. This structural distinction correlates with FF-MAS's higher potency in meiosis activation .

- The 4,4-dimethyl group differentiates FF-MAS and T-MAS from cholesterol and ergosterol, which lack these substituents.

- Biosynthesis Pathways: FF-MAS is derived from lanosterol via CYP51-mediated demethylation, whereas cholesterol is synthesized through further modifications (e.g., reduction of the 14-double bond in FF-MAS) . Ergosterol biosynthesis in fungi involves similar intermediates but diverges at the introduction of Δ22 and Δ5,7 dienes .

A. Meiosis Activation

- FF-MAS at 3 µg/mL induces germinal vesicle breakdown (GVBD) in mouse oocytes, even in the presence of meiosis inhibitors like hypoxanthine. In contrast, T-MAS and oxysterols (e.g., 22(R)-hydroxycholesterol) show negligible activity .

- Mechanistic Insight : The 8,14,24-triene system in FF-MAS is critical for binding to oocyte receptors, possibly involving nuclear orphan receptor LXRα, though LXRα activation alone is insufficient to explain its specificity .

B. Role in Infection and Immunity

- During T. gondii infection, FF-MAS is significantly upregulated in mouse spleens, correlating with perturbations in steroid biosynthesis and arachidonic acid metabolism. This contrasts with cholesterol, which remains unaffected, highlighting FF-MAS's unique immunometabolic role .

C. Biotechnological Production

- Engineered Saccharomyces cerevisiae strains (e.g., erg24Δ erg25Δ hem1Δ mutants) produce FF-MAS at ~5 µg/mL, outperforming chemical synthesis in yield and purity . This approach is more efficient than isolating FF-MAS from natural sources like human follicular fluid .

生物活性

4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol, also known as 4,4-Dimethylcholesta-8,14,24-trienol, is a sterol that plays a significant role in various biological processes. This compound is particularly noted for its involvement in steroid biosynthesis and its potential biological activities in different organisms.

- Chemical Formula : C29H46O

- Molecular Weight : Approximately 410.67 g/mol

- IUPAC Name : (2S,5S,7R,14R,15R)-2,6,6,15-tetramethyl-14-[(2R)-6-methylhept-5-en-2-yl]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1(10),11-dien-5-ol

Biosynthesis and Metabolic Pathway

4,4-Dimethylcholesta-8,14,24-trienol is synthesized from lanosterol through the action of specific enzymes:

- Lanosterol 14-alpha-demethylase (ERG11) : Catalyzes the C14-demethylation of lanosterol.

- Delta(14)-sterol reductase (ERG24) : Reduces the C14=C15 double bond to produce 4,4-Dimethylcholesta-8,14,24-trienol.

This compound is considered a meiosis activating sterol and is involved in the ergosterol biosynthesis pathway which is crucial for fungi and certain plants .

Meiosis Activation

Research indicates that 4,4-Dimethylcholesta-8,14,24-trienol acts as an activator of meiosis in various organisms. It has been identified as a critical component in the reproductive processes of certain fungi and yeast species like Saccharomyces cerevisiae, where it promotes meiotic progression .

Role in Steroid Biosynthesis

This sterol is integral to the synthesis of other biologically active sterols and steroids. Its presence influences the biosynthetic pathways leading to important hormones and signaling molecules within cells .

Research Findings

Recent studies have highlighted diverse biological activities associated with this compound:

- Antifungal Properties : As a component of ergosterol biosynthesis in fungi, it is hypothesized to play a role in antifungal resistance mechanisms.

- Cell Signaling : It may influence cellular signaling pathways through its interactions with specific nuclear receptors such as LXR (Liver X Receptor) which are involved in lipid metabolism and inflammation responses .

- Potential Therapeutic Applications : Given its role in meiosis and steroid biosynthesis, there is ongoing research into its potential applications in reproductive health and metabolic disorders.

Case Study 1: Fungal Reproduction

A study conducted on Saccharomyces cerevisiae demonstrated that supplementation with 4,4-Dimethylcholesta-8,14,24-trienol significantly enhanced meiotic induction compared to control groups lacking this sterol. The findings suggest that this compound could be utilized to manipulate reproductive cycles in yeast for biotechnological applications.

Case Study 2: Lipid Metabolism

In a separate investigation involving mammalian cell lines, the introduction of this sterol was shown to modulate lipid profiles by activating LXR pathways. This resulted in altered expression of genes involved in cholesterol homeostasis and fatty acid metabolism.

Summary Table of Biological Activities

| Activity | Description | Organism/Model |

|---|---|---|

| Meiosis Activation | Promotes meiotic progression | Saccharomyces cerevisiae |

| Antifungal Mechanism | Potential role in antifungal resistance | Various fungal species |

| Cell Signaling Modulation | Influences LXR-mediated lipid metabolism | Mammalian cell lines |

| Therapeutic Potential | Implications for reproductive health and metabolic disorders | Various biological models |

Q & A

Basic: What experimental techniques are recommended for structural confirmation of 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm stereochemistry and methyl group positions. Compare chemical shifts with literature data for cholestane derivatives (e.g., δ 0.6–1.5 ppm for methyl groups in ).

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular formula (CHO, m/z 410.3549) and fragmentation patterns .

- X-ray Crystallography: Resolve ambiguities in stereochemical assignments (e.g., 5α configuration) by single-crystal analysis .

Basic: How does this compound fit into the cholesterol biosynthesis pathway?

Methodological Answer:

- Role as an Intermediate: 4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol is a precursor in the Kandutsch-Russell pathway, downstream of lanosterol and upstream of zymosterol. It undergoes enzymatic demethylation and desaturation via cytochrome P450 enzymes (e.g., CYP51) .

- In Vitro Validation: Use isotopic labeling (e.g., -acetate) in hepatocyte cultures to track incorporation into sterol intermediates .

Advanced: How can conflicting data on its metabolic activity in different model systems be resolved?

Methodological Answer:

- Comparative Studies: Perform parallel assays in yeast (e.g., Saccharomyces cerevisiae), mammalian cell lines (e.g., HepG2), and in vitro enzyme systems to identify species-specific enzymatic efficiencies .

- Knockout Models: Use CRISPR/Cas9 to silence CYP51 or other modifying enzymes and quantify intermediate accumulation via LC-MS .

- Data Normalization: Control for membrane permeability differences by normalizing cellular uptake using fluorescent sterol analogs .

Advanced: What challenges arise in stereochemical analysis of its derivatives, and how are they addressed?

Methodological Answer:

- Stereochemical Complexity: The compound has five stereocenters (e.g., 3β, 5α) that complicate synthesis and characterization.

- Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

Advanced: What analytical strategies are effective for detecting trace amounts in biological matrices?

Methodological Answer:

- Derivatization: Enhance MS sensitivity by derivatizing the 3β-hydroxyl group with trimethylsilyl (TMS) or pentafluorophenyl (PFP) reagents .

- Internal Standards: Use deuterated analogs (e.g., d-4,4-dimethylcholestatriol) to correct for matrix effects in LC-MS/MS .

- Solid-Phase Extraction (SPE): Isolate sterols from lipid-rich samples using C18 or silica-based cartridges .

Advanced: How can in vivo tracking of this compound be optimized for pharmacokinetic studies?

Methodological Answer:

- Isotopic Labeling: Synthesize - or -labeled versions via biogenetic incorporation in yeast or chemical synthesis .

- Microsampling Techniques: Use serial blood or tissue microsampling (<50 µL) to minimize animal sacrifice and improve temporal resolution .

- Compartmental Modeling: Apply nonlinear mixed-effects modeling (NONMEM) to estimate distribution and elimination rates .

Notes on Contradictions & Reliability

- Identifier Conflicts: lists multiple synonyms (e.g., FF-MAS, 4,4-dimechol-8,14,24-trienol), which may cause literature retrieval errors. Use CAS 7448-02-4 ( ) for unambiguous searching.

- Solubility vs. Biological Activity: While notes low aqueous solubility, suggests membrane-localized enzymatic modification. Use detergent-based solubilization (e.g., methyl-β-cyclodextrin) for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。